N-Methylation on Pyrrolidinone: Impact on Hydrogen-Bond Donor Count and Predicted Metabolic Stability vs. Des-Methyl Analog (CAS 2034210-27-8)
The 1-methyl substituent on the pyrrolidin-2-one ring of the target compound eliminates the lactam N–H hydrogen-bond donor present in the des-methyl analog 5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034210-27-8). Computational property prediction indicates a reduction in topological polar surface area (TPSA) by approximately 9 Ų and a reduction in hydrogen-bond donor count from 1 to 0, parameters that correlate empirically with improved passive membrane permeability . Additionally, the absence of the N–H moiety blocks a primary site for O-glucuronidation, suggesting potentially longer metabolic half-life in hepatic microsomal assays relative to the non-methylated comparator . No head-to-head experimental metabolic stability data for these two compounds has been located in the public domain at the time of this analysis.
| Evidence Dimension | Hydrogen-Bond Donor Count (predicted) |
|---|---|
| Target Compound Data | 0 HBD (N-Me pyrrolidinone) |
| Comparator Or Baseline | 1 HBD for CAS 2034210-27-8 (N–H pyrrolidinone) |
| Quantified Difference | ΔHBD = 1; ΔTPSA ≈ 9 Ų |
| Conditions | In silico property calculation (standard molecular descriptors). No experimental microsomal stability data available for direct comparison. |
Why This Matters
For procurement in lead optimization programs, a compound lacking an N–H donor may exhibit superior permeability and reduced Phase II metabolism, making it a preferred scaffold for oral bioavailability optimization.
